

Application Notes and Protocols: GSK2636771 in Patient-Derived Organoid Culture Systems

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Compound of Interest

Compound Name: GSK2636771

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Introduction

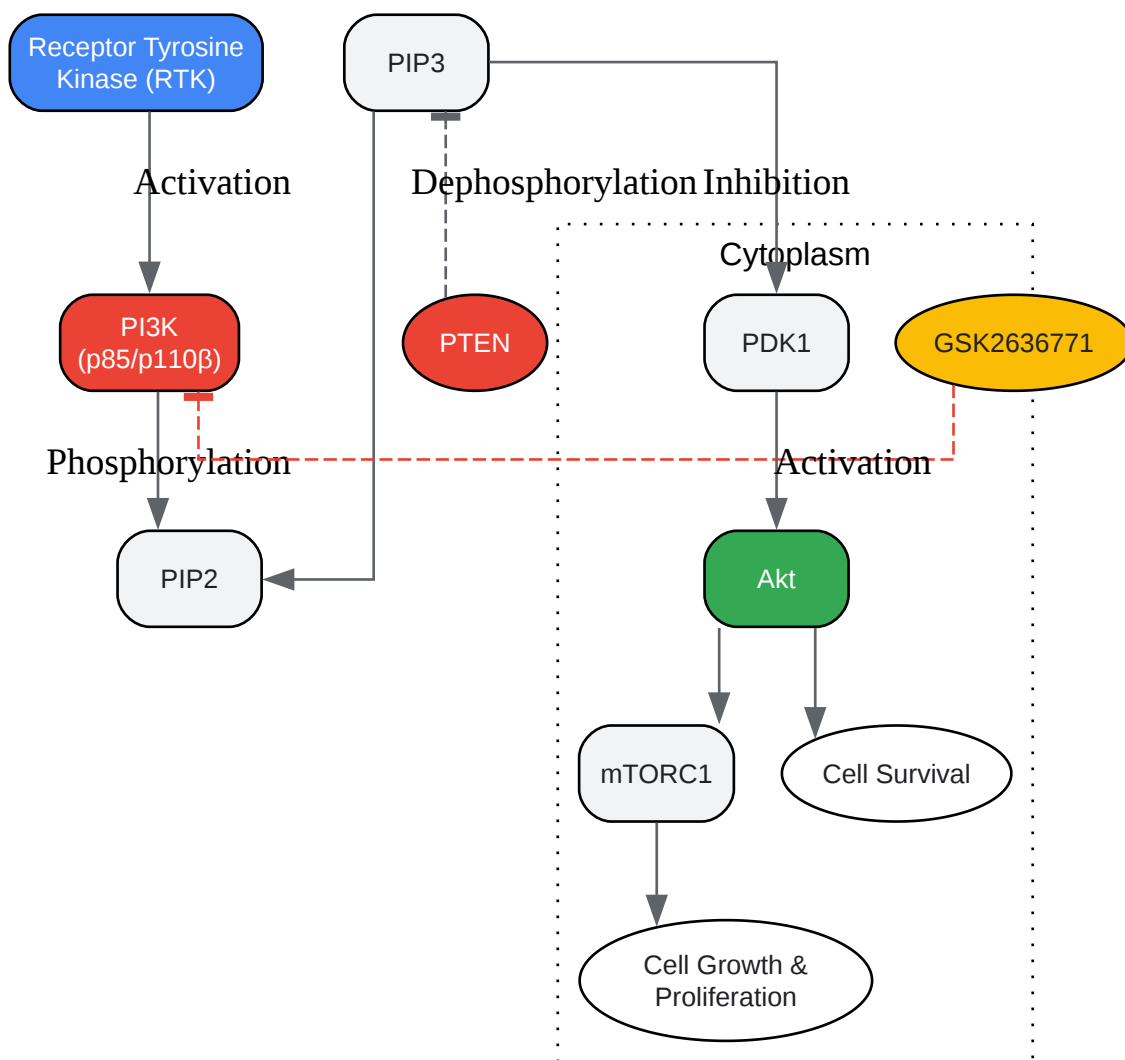
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor tissue from which they are derived. As such, PDOs have emerged as a powerful preclinical model for drug screening and personalized medicine. **GSK2636771** is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3K β) isoform. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. Preclinical studies have demonstrated that PTEN-deficient cancer cells are particularly dependent on the PI3K β isoform for survival and proliferation, making **GSK2636771** a promising therapeutic agent for tumors with this genetic background. These application notes provide a comprehensive overview and detailed protocols for the utilization of **GSK2636771** in patient-derived organoid culture systems.

Mechanism of Action of GSK2636771

GSK2636771 is an orally bioavailable, ATP-competitive inhibitor of PI3K β , demonstrating high selectivity over other PI3K isoforms. In cancer cells with a loss of PTEN function, the PI3K/Akt signaling pathway is constitutively active, driving cell growth, proliferation, and survival. **GSK2636771** specifically targets the p110 β catalytic subunit of PI3K, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-

trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt, leading to the inhibition of the entire signaling cascade.

PI3K/Akt Signaling Pathway and Inhibition by GSK2636771



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Caption: The PI3K/Akt signaling pathway inhibited by **GSK2636771**.

Data Presentation

While specific data on **GSK2636771** in patient-derived organoids is limited in publicly available literature, the following table summarizes the inhibitory activity in various 2D cancer cell lines,

which serves as a benchmark for designing experiments in 3D organoid models. The expectation is that PDOs from PTEN-deficient tumors will exhibit sensitivity to **GSK2636771**.

Cell Line	Cancer Type	PTEN Status	IC50 / EC50 (nM)	Reference Model
PC-3	Prostate Adenocarcinoma	Null	36	2D Cell Culture
HCC70	Breast Cancer	Null	72	2D Cell Culture
BT549	Breast Cancer	Deficient	Not specified	2D Cell Culture

Note: The IC50/EC50 values are indicative and may vary depending on the specific experimental conditions and the unique genetic background of the patient-derived organoids.

Experimental Protocols

The following protocols are adapted from established methods for patient-derived organoid culture and drug screening.[\[1\]](#)[\[2\]](#)[\[3\]](#) These should be optimized based on the specific tumor type and laboratory conditions.

Establishment of Patient-Derived Organoid Cultures

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue.

Materials:

- Fresh tumor tissue in a sterile collection medium (e.g., DMEM/F12 with antibiotics)
- Digestion buffer (e.g., Collagenase/Hyaluronidase in DMEM/F12)
- Basement membrane extract (BME), such as Matrigel®
- Organoid growth medium (specific to the tumor type)
- Cell culture plates (24-well or 48-well)
- Standard cell culture equipment (incubator, centrifuge, biosafety cabinet)

Procedure:

- Mechanically mince the tumor tissue into small fragments (~1-2 mm³).
- Digest the tissue fragments with the appropriate enzyme cocktail at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion enzymes with an equal volume of cold DMEM/F12 containing 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Aspirate the supernatant and resuspend the cell pellet in a small volume of ice-cold BME.
- Dispense 20-50 µL droplets of the BME-cell suspension into the center of pre-warmed culture plate wells.
- Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.
- Gently add pre-warmed organoid growth medium to each well.
- Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days. Organoids should be ready for passaging or drug screening within 1-3 weeks.

Drug Screening of GSK2636771 in Patient-Derived Organoids

This protocol describes a method for assessing the dose-response of PDOs to **GSK2636771**.

Materials:

- Established PDO cultures
- **GSK2636771** stock solution (e.g., 10 mM in DMSO)
- Organoid growth medium

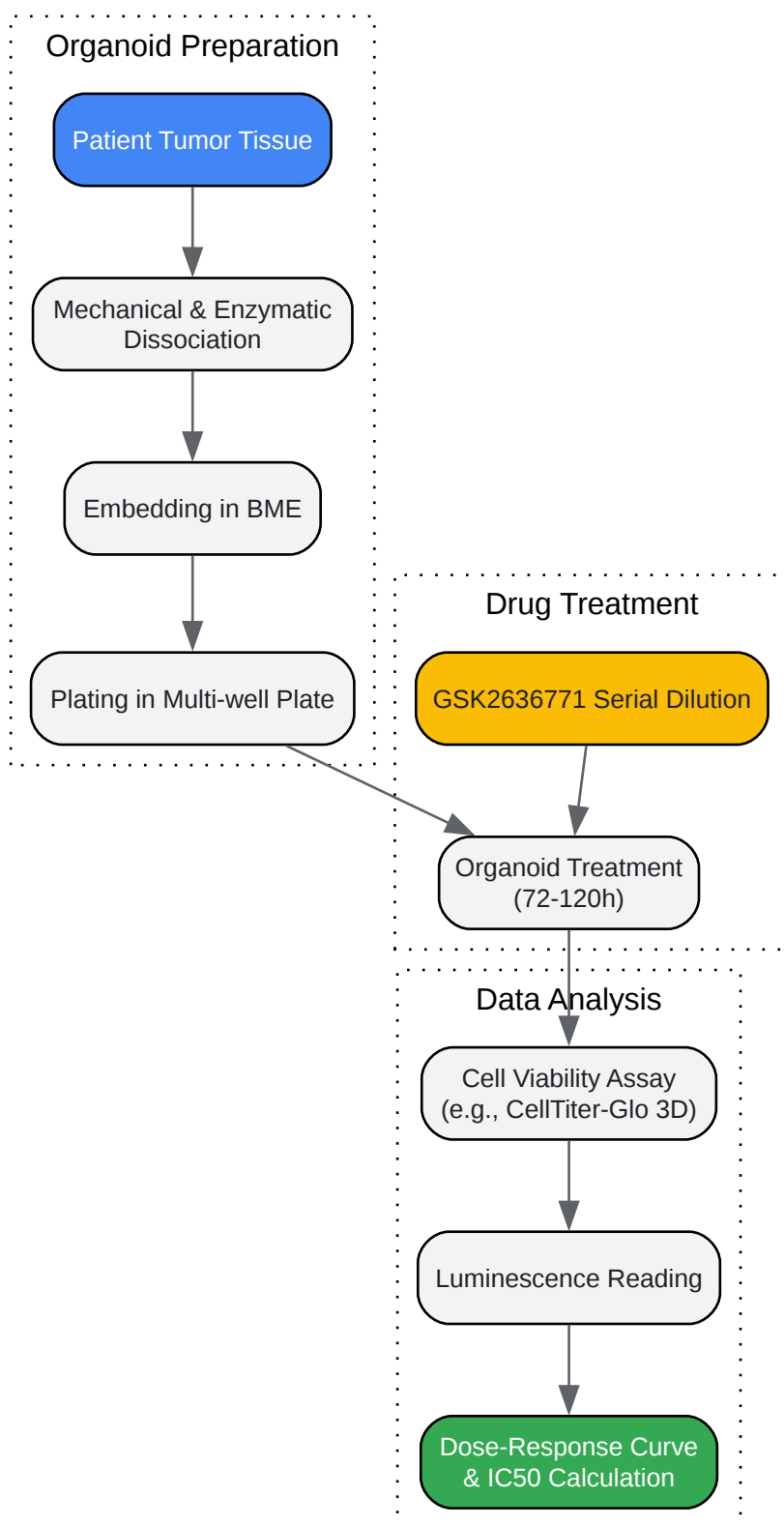
- 384-well or 96-well opaque-walled plates
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Luminometer or high-content imaging system

Procedure:

- Harvest mature organoids from culture and dissociate them into smaller fragments or single cells.
- Count the viable cells or organoid fragments.
- Resuspend the organoids in BME at a predetermined density and plate into a 384-well or 96-well plate.
- Allow the BME to solidify and add organoid growth medium.
- Prepare a serial dilution of **GSK2636771** in the organoid growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
- After 24-48 hours of organoid recovery, replace the medium with the medium containing the various concentrations of **GSK2636771**.
- Incubate the plate for 72-120 hours.
- Assess cell viability using a 3D-compatible assay like CellTiter-Glo® 3D, following the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for **GSK2636771** Screening in PDOs



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Caption: A generalized workflow for screening **GSK2636771** in PDOs.

Conclusion

The use of patient-derived organoids provides a highly relevant preclinical platform to investigate the efficacy of targeted therapies like **GSK2636771**. By closely mimicking the characteristics of a patient's tumor, PDOs can aid in identifying patient populations that are most likely to respond to PI3K β inhibition, particularly those with PTEN-deficient cancers. The protocols and information provided herein serve as a guide for researchers to design and execute robust experiments to evaluate the therapeutic potential of **GSK2636771** in a personalized medicine context.

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